molecular formula C20H15FN2O B5491109 3-(1,3-benzoxazol-2-yl)-N-(4-fluorobenzyl)aniline

3-(1,3-benzoxazol-2-yl)-N-(4-fluorobenzyl)aniline

Cat. No. B5491109
M. Wt: 318.3 g/mol
InChI Key: VIAJINJDUUKZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzoxazol-2-yl)-N-(4-fluorobenzyl)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material sciences.

Scientific Research Applications

3-(1,3-benzoxazol-2-yl)-N-(4-fluorobenzyl)aniline has potential applications in the field of medicine, particularly in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been studied for its potential use as an insecticide and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(1,3-benzoxazol-2-yl)-N-(4-fluorobenzyl)aniline is not fully understood. However, studies have shown that it interacts with specific targets in cells and can inhibit certain enzymes and proteins, which may be useful in the development of new drugs.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-benzoxazol-2-yl)-N-(4-fluorobenzyl)aniline can have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-benzoxazol-2-yl)-N-(4-fluorobenzyl)aniline in lab experiments include its high purity and availability, as well as its potential applications in various fields. However, limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are numerous future directions for the study of 3-(1,3-benzoxazol-2-yl)-N-(4-fluorobenzyl)aniline. One potential direction is the development of new drugs for the treatment of cancer and Alzheimer's disease. Another direction is the study of its potential applications in agriculture and material sciences. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

3-(1,3-benzoxazol-2-yl)-N-(4-fluorobenzyl)aniline can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This method yields the desired product in good yield and purity.

properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O/c21-16-10-8-14(9-11-16)13-22-17-5-3-4-15(12-17)20-23-18-6-1-2-7-19(18)24-20/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAJINJDUUKZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 3-(2-benzoxazolyl)-N-(4-fluorobenzyl)-

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